ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds are characterized by a pyridine ring fused to a pyrrole ring. This particular compound has garnered interest due to its potential biological activities, especially in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and ethyl acrylate as the primary raw materials.
Catalyst and Solvent: Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as the catalyst.
Reaction Conditions: The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours under nitrogen protection.
Product Isolation: The reaction mixture is then washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product as white lamellar crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit fibroblast growth factor receptors (FGFRs)
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can interfere with the signaling pathways involved in cancer cell growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activity
Indole derivatives: Compounds like indole-3-carbinol have similar biological activities and are used in cancer research.
Pyrrolopyridine derivatives: Other derivatives in this class, such as pumiloside and variolin B, have shown antiviral and anticancer activities.
Uniqueness
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a promising candidate for further development in cancer therapeutics.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)10(13)6-8-7-15-11-9(8)4-3-5-14-11/h3-5,7,10H,2,6,13H2,1H3,(H,14,15) |
InChI Key |
UHCSLBKXYLPJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
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